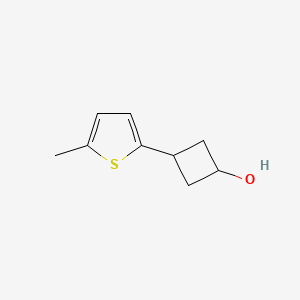

3-(5-Methylthiophen-2-yl)cyclobutan-1-ol

Description

3-(5-Methylthiophen-2-yl)cyclobutan-1-ol is a cyclobutanol derivative featuring a 5-methylthiophen-2-yl substituent. The compound combines a strained cyclobutane ring with a thiophene heterocycle, conferring unique steric and electronic properties.

Properties

Molecular Formula |

C9H12OS |

|---|---|

Molecular Weight |

168.26 g/mol |

IUPAC Name |

3-(5-methylthiophen-2-yl)cyclobutan-1-ol |

InChI |

InChI=1S/C9H12OS/c1-6-2-3-9(11-6)7-4-8(10)5-7/h2-3,7-8,10H,4-5H2,1H3 |

InChI Key |

KRHNSHASEJNNQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C2CC(C2)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(5-Methylthiophen-2-yl)cyclobutan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 5-methylthiophene-2-carbaldehyde with cyclobutanone in the presence of a suitable catalyst. The reaction conditions typically include refluxing the mixture in an organic solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(5-Methylthiophen-2-yl)cyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or other reduced products.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(5-Methylthiophen-2-yl)cyclobutan-1-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

Mechanism of Action

The mechanism of action of 3-(5-Methylthiophen-2-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclobutan-1-ol moiety may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Differences :

- Propiolic Acid : Contains a triple bond (sp-hybridized carbon) and a carboxylic acid group, enhancing electrophilicity and hydrogen-bonding capability.

| Compound | Molecular Formula | Key Features | Synthesis Highlights | Applications |

|---|---|---|---|---|

| 3-(5-Methylthiophen-2-yl)cyclobutan-1-ol | C₉H₁₂OS | Cyclobutanol + methylthiophene | Likely cyclization-based methods | Medicinal chemistry, materials |

| 3-(5-Methylthiophen-2-yl)propiolic Acid | C₈H₆O₂S | Triple bond + carboxylic acid | Dehydrohalogenation (NaNH₂/t-BuOK) | Organic synthesis intermediates |

Heterocyclic Chalcones (e.g., (E)-1-(5-Methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one)

Electronic Properties: DFT studies on chalcones with 5-methylthiophen-2-yl groups reveal significant nonlinear optical (NLO) behavior due to π-conjugation and charge transfer in the enone system .

Structural Comparison :

- Chalcone: Planar enone system enables extended conjugation, critical for optoelectronic applications.

- Cyclobutanol Derivative: Non-planar cyclobutane disrupts conjugation but introduces torsional strain, which may enhance binding affinity in biological targets.

3-(Methylamino)cyclobutan-1-ol Hydrochloride

Physicochemical Properties: This hydrochloride salt (C₅H₁₂ClNO, MW 137.61) shares the cyclobutanol core but substitutes the thiophene group with a methylamino moiety. Key differences include:

- Solubility : The hydrochloride salt likely exhibits higher aqueous solubility than the neutral thiophene-containing analog.

- Bioactivity: The methylamino group may enhance interactions with biological targets (e.g., enzymes), whereas the thiophene group could improve π-stacking in materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.